molecular formula C24H20Cl2N4OS B11077217 N-(2,5-dichlorophenyl)-2-{[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 538336-54-8

N-(2,5-dichlorophenyl)-2-{[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B11077217
CAS No.: 538336-54-8
M. Wt: 483.4 g/mol
InChI Key: GIMQFLZIUNOEDS-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-2-{[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic triazole derivative characterized by a 1,2,4-triazole core substituted with a 2,5-dimethylphenyl group at position 4, a phenyl group at position 5, and a sulfanyl-acetamide moiety at position 2. Its synthesis likely involves nucleophilic substitution and cyclization reactions, common in triazole chemistry .

Properties

CAS No.

538336-54-8

Molecular Formula

C24H20Cl2N4OS

Molecular Weight

483.4 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)-2-[[4-(2,5-dimethylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H20Cl2N4OS/c1-15-8-9-16(2)21(12-15)30-23(17-6-4-3-5-7-17)28-29-24(30)32-14-22(31)27-20-13-18(25)10-11-19(20)26/h3-13H,14H2,1-2H3,(H,27,31)

InChI Key

GIMQFLZIUNOEDS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC(=O)NC3=C(C=CC(=C3)Cl)Cl)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-2-{[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactionsThe final step often involves the attachment of the sulfanylacetamide moiety under controlled conditions, such as specific temperature and pH levels .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process might include continuous flow reactions and advanced purification techniques like chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)-2-{[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the dichlorophenyl ring .

Scientific Research Applications

N-(2,5-dichlorophenyl)-2-{[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-2-{[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with molecular targets, such as enzymes or receptors. The triazole ring and other functional groups may bind to specific sites, altering the activity of these targets and triggering downstream effects. Pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest structural analogue is N-(2,5-dimethylphenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (). Below is a comparative analysis:

Feature Target Compound Analogue ()
Triazole Substituents 4-(2,5-dimethylphenyl), 5-phenyl 4-(4-methoxyphenyl), 5-(phenoxymethyl)
Acetamide Modifications N-(2,5-dichlorophenyl) N-(2,5-dimethylphenyl)
Key Functional Groups Chlorine atoms (electron-withdrawing), methyl groups (steric hindrance) Methoxy group (electron-donating), phenoxymethyl (enhanced lipophilicity)
Potential Bioactivity Likely enhanced reactivity due to Cl substituents; possible antimicrobial effects Increased solubility from methoxy group; phenoxymethyl may improve membrane permeability

Research Findings and Implications

Substituent Effects: The chlorine atoms in the target compound may increase electrophilicity, favoring interactions with biological targets like enzymes or receptors. In contrast, the methoxy group in the analogue enhances solubility, which could improve pharmacokinetics .

Synthetic Challenges: The target compound’s 2,5-dichlorophenyl group requires careful regioselective synthesis to avoid by-products, whereas the analogue’s 4-methoxyphenyl and phenoxymethyl groups demand orthogonal protection-deprotection strategies during synthesis .

Crystallographic Data :

  • While neither compound’s crystal structure is explicitly reported, software like SHELXL () is critical for refining such complex structures. The triazole core’s planarity and substituent orientations would influence packing and stability.

Limitations of Available Evidence

The provided evidence lacks experimental data (e.g., IC₅₀ values, solubility measurements, or crystallographic coordinates), limiting a direct functional comparison. Further studies are required to validate hypotheses regarding bioactivity and physicochemical properties.

Biological Activity

N-(2,5-dichlorophenyl)-2-{[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

  • A dichlorophenyl group
  • A triazole moiety
  • A sulfanyl linkage
    This structural diversity contributes to its biological activity.

Antimicrobial Activity

Research has indicated that compounds with triazole structures often exhibit significant antimicrobial activity. The presence of electron-withdrawing groups like chlorines enhances this property. For example, derivatives with similar structures have shown effective inhibition against various bacterial strains.

Antiviral Activity

Triazole derivatives have been explored for their potential as antiviral agents. In particular, studies have shown that modifications in the triazole ring can lead to enhanced inhibitory effects against viral enzymes. For instance, compounds similar to this compound have demonstrated promising IC50 values against serine proteases involved in viral replication pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular processes or pathogen replication.
  • Interaction with Cellular Targets : Its structure allows for binding to specific receptors or proteins within cells, disrupting normal function.
  • Alteration of Membrane Integrity : Some studies suggest that compounds with similar scaffolds can disrupt microbial membranes leading to cell death.

Study 1: Antiviral Efficacy

A study evaluated the antiviral efficacy of triazole derivatives against Hepatitis C virus (HCV) serine protease. The results indicated that compounds with similar structural features exhibited IC50 values significantly lower than standard antiviral drugs like ribavirin . This suggests that this compound could be a candidate for further development.

Study 2: Antimicrobial Screening

Another research effort focused on the antimicrobial properties of various triazole derivatives. The findings revealed that the presence of halogen substituents enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's structure suggests it could similarly possess potent antimicrobial properties .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (μM)Reference
Compound AAntiviral (HCV)0.015
Compound BAntimicrobial6.25
Compound CEnzyme Inhibition0.197

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